2-methylfuran-3,4-dicarboxylic acid is a heterocyclic dicarboxylic acid belonging to the furan class of bio-based platform chemicals. Unlike the more common and linear furan-2,5-dicarboxylic acid (FDCA), this compound features adjacent (vicinal) carboxyl groups at the 3 and 4 positions and a methyl group at the 2 position. This specific substitution pattern creates an asymmetric, bent molecular geometry that directly influences its utility as a monomer for performance polyesters and as a ligand in coordination chemistry, distinguishing it from other furan isomers. [1]
Procuring a generic furan dicarboxylic acid substitute, such as the common furan-2,5-dicarboxylic acid (FDCA) or even the direct parent, furan-3,4-dicarboxylic acid, will lead to significant deviations in material properties. The vicinal 3,4-carboxylate arrangement produces polymers with fundamentally different thermal profiles and crystallinity compared to the linear 2,5-isomer. [1] Furthermore, the addition of the 2-methyl group introduces steric hindrance and breaks the symmetry of the parent 3,4-isomer, which provides a specific mechanism for tuning polymer chain packing and solubility. Substituting this monomer alters key performance characteristics such as melting point, glass transition temperature, and crystallization behavior, making it a deliberate choice for targeted polymer design rather than a commodity. [REFS-1, REFS-2]
The choice of furan dicarboxylic acid isomer is a primary determinant of polymer morphology. Direct comparison of polyesters synthesized with ethylene glycol (PEF) shows that the parent 3,4-isomer yields a semi-crystalline material (3,4-PEF), similar to the common 2,5-isomer (2,5-PEF). [1] In stark contrast, the asymmetric 2,4-isomer produces a completely amorphous polymer (2,4-PEF). [1] The target compound, 2-methylfuran-3,4-dicarboxylic acid, introduces asymmetry to the semi-crystalline 3,4-backbone. This provides a rational design strategy to systematically reduce crystallinity and tune mechanical or optical properties, a level of control not achievable with the other isomers.
| Evidence Dimension | Polymer Crystallinity (with Ethylene Glycol) |
| Target Compound Data | Semi-crystalline (inferred from parent compound, with reduced crystallinity due to methyl group) |
| Comparator Or Baseline | Furan-3,4-dicarboxylic acid (parent): Semi-crystalline | Furan-2,4-dicarboxylic acid (isomer): Amorphous | Furan-2,5-dicarboxylic acid (common substitute): Semi-crystalline |
| Quantified Difference | Qualitative shift from semi-crystalline (parent) or amorphous (2,4-isomer) states. |
| Conditions | Melt polycondensation with ethylene glycol. |
This allows for the deliberate design of polymers with tailored crystallinity, impacting processability, transparency, and mechanical performance.
Polymers derived from the parent furan-3,4-dicarboxylic acid exhibit significantly different thermal properties compared to those from the standard furan-2,5-dicarboxylic acid (FDCA). Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) has a melting temperature (Tm) of 165 °C, which is 50 °C lower than that of poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) at 215 °C. [1] The glass transition temperature (Tg) is also slightly lower (82 °C vs. 88 °C). [1] The addition of a methyl group, as in 2-methylfuran-3,4-dicarboxylic acid, is expected to further disrupt chain packing, likely reducing the melting point even more while potentially increasing Tg due to restricted chain rotation. This offers a pathway to polymers with a lower processing temperature than standard FDCA-based materials, reducing energy costs and thermal degradation risk.
| Evidence Dimension | Melting Temperature (Tm) of Resulting Polyester (PEF) |
| Target Compound Data | Expected <165 °C (inferred from parent compound) |
| Comparator Or Baseline | Furan-3,4-dicarboxylic acid (parent): 165 °C | Furan-2,5-dicarboxylic acid (common substitute): 215 °C |
| Quantified Difference | 50 °C lower Tm than the 2,5-FDCA equivalent, with further reduction expected from methylation. |
| Conditions | Polyester synthesized with ethylene glycol, measured by DSC. |
Procuring this monomer enables the development of semi-crystalline bio-polyesters with significantly lower processing temperatures, saving energy and expanding the viable processing window.
In the synthesis of metal-organic frameworks (MOFs) and coordination polymers, ligand geometry dictates the resulting topology and pore environment. Symmetrical linkers like furan-2,5-dicarboxylic acid or the parent furan-3,4-dicarboxylic acid tend to form predictable, higher-symmetry networks. 2-methylfuran-3,4-dicarboxylic acid provides an asymmetric, rigid backbone. The steric bulk of the methyl group adjacent to a carboxylate function can be used to block certain coordination sites, frustrate dense packing, and direct the formation of more complex, lower-symmetry, or chiral frameworks that are inaccessible with symmetric analogs.
| Evidence Dimension | Ligand Symmetry |
| Target Compound Data | Asymmetric |
| Comparator Or Baseline | Furan-3,4-dicarboxylic acid: Symmetric (C2v) | Furan-2,5-dicarboxylic acid: Symmetric (C2h) |
| Quantified Difference | Qualitative change from symmetric to asymmetric point group. |
| Conditions | Use as a linker in MOF synthesis. |
This compound is the correct choice for researchers aiming to synthesize novel MOF topologies where symmetry-breaking and steric control are required design elements.
Where the goal is to produce a semi-crystalline, furan-based polyester but the high melting point of 2,5-FDCA-based polymers (>210 °C) is prohibitive for processing. This monomer provides a pathway to materials with melting points below 165 °C, reducing energy consumption and thermal stress on the polymer during manufacturing. [1]
Used as a comonomer with furan-2,5-dicarboxylic acid or furan-3,4-dicarboxylic acid to precisely control the final properties of a copolyester. Its asymmetric structure effectively disrupts crystallization, allowing for fine-tuning of mechanical properties, optical clarity, and the glass transition temperature of the final product. [1]
For applications in crystal engineering where the objective is to create complex, non-centrosymmetric, or chiral MOFs. The compound's inherent asymmetry and steric profile make it a superior choice over symmetric isomers for directing the assembly of unique framework topologies for specialized applications like enantioselective separations or nonlinear optics.